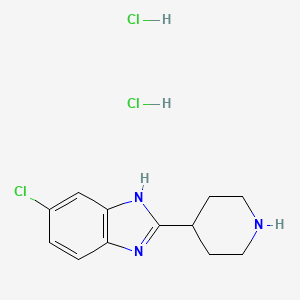

6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride

Overview

Description

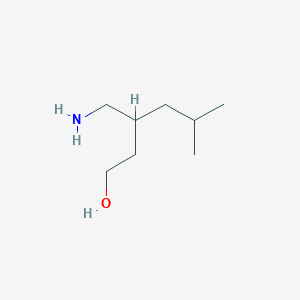

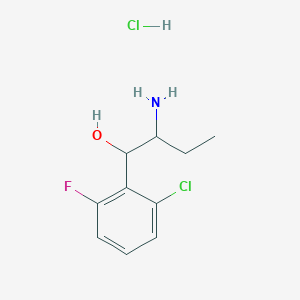

6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C12H14ClN3.2HCl and a molecular weight of 308.63 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles, including compounds similar to 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride, were synthesized and evaluated for their antibacterial activities. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, particularly enterococci, highlighting their potential as new antibacterial agents (He et al., 2003).

Anticancer Potential

In the search for pharmacologically active compounds among 2-Dialkylaminobenzimidazoles, certain derivatives, including 1[-2-(5-Methyl)benzimidazole]pyrrolidine and 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride, showed promising anticancer activities. These compounds were found to have greater antiaggregatory activity than acetylsalicylic acid and significant antagonistic activity against 5-HT2A, suggesting their potential in cancer treatment (Zhukovskaya et al., 2017).

Antifungal Activities

Benzimidazole derivatives, including those substituted with piperidine, have been synthesized and evaluated for antifungal activity. These compounds exhibited notable effectiveness against various Candida species, indicating their potential as antifungal agents (Göker et al., 1995).

Antineuroleptic Properties

Certain 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones substituted with benzimidazole demonstrated potent neuroleptic activities, comparable to those of haloperidol. This suggests that 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride and its derivatives could have applications in the treatment of neurological disorders (Sato et al., 1978).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent binding inhibition activity against certain receptors .

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets and cause significant changes . The interaction usually involves binding to the target, which can inhibit or enhance the target’s function .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .

Result of Action

Similar compounds have been found to exhibit various effects, such as inhibitory or enhancing effects on their targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can influence the rate of reaction .

properties

IUPAC Name |

6-chloro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXXZXXHZJYMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)

![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)

![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)